Product packaging for 2-Acetyl-2-methylcyclobutan-1-one(Cat. No.:CAS No. 80706-70-3)

2-Acetyl-2-methylcyclobutan-1-one

Cat. No.: B14423215
CAS No.: 80706-70-3
M. Wt: 126.15 g/mol
InChI Key: HMMLGGGYELYXST-UHFFFAOYSA-N
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Description

Historical Context and Significance of Cyclobutane (B1203170) Derivatives in Organic Chemistry

The study of cyclobutane derivatives has been a compelling area of organic chemistry for over a century. The first synthesis of cyclobutane itself was reported in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. The parent cyclobutanone (B123998) was first prepared by the Russian chemist Nikolai Kischner from cyclobutanecarboxylic acid, although in low yield. nih.gov These early syntheses were often inefficient, but they laid the groundwork for exploring the unique properties of four-membered rings.

Cyclobutane derivatives are significant because they are key structural motifs in numerous natural products and bioactive molecules. acs.org For instance, the anticancer drug Carboplatin is derived from cyclobutane-1,1-dicarboxylic acid. google.com Furthermore, cyclobutanes serve as versatile synthetic intermediates, which, due to their inherent ring strain, can undergo a variety of ring-opening, ring-expansion, and rearrangement reactions to form more complex molecular architectures. nih.gov

Structural Characteristics of Cyclobutanones and Their Unique Chemical Reactivity

Cyclobutanones are four-membered cyclic ketones that possess approximately 26 kcal/mol of ring strain. nih.gov This high level of strain is a result of angle and torsional strain, deviating significantly from the ideal sp³ bond angle of 109.5°. sigmaaldrich.com The structure of cyclobutanone is a puckered ring, which helps to partially alleviate this strain.

This inherent strain dictates the chemical reactivity of cyclobutanones. The carbonyl group in a cyclobutanone is more electrophilic compared to that in an acyclic ketone. nih.gov Consequently, cyclobutanones are highly susceptible to reactions that can relieve this strain. Key reactions include:

Nucleophilic Addition: The carbonyl carbon is highly susceptible to attack by nucleophiles. orgsyn.org

Ring-Opening Reactions: Under certain conditions, the four-membered ring can open to form more stable acyclic products. orgsyn.org

Ring Expansion: Reactions such as the Baeyer-Villiger oxidation or rearrangements can expand the four-membered ring to five-membered rings (cyclopentanones) or lactones. acs.org

Thermal Decomposition: At high temperatures (around 350 °C), cyclobutanone decomposes into ethylene (B1197577) and ketene. nih.gov

Overview of 2-Acetyl-2-methylcyclobutan-1-one within the Context of Functionalized Cyclobutanone Systems

This compound is a derivative of cyclobutanone that features two substituents on the carbon atom adjacent to the carbonyl group (the α-position). This substitution pattern creates a quaternary stereocenter, a common structural feature in complex organic molecules. The presence of both an acetyl (a ketone) and a methyl group at the C2 position makes it a 1,3-dicarbonyl compound, which typically exhibits interesting chemical properties, including the potential for enolization.

While specific research on this compound is not extensively documented in readily available literature, its structure places it within the important class of α,α-disubstituted cyclobutanones. The synthesis of such compounds is a challenge in organic chemistry, often addressed through methods like the α-alkylation of pre-existing cyclobutanones. nih.govmdpi.com The development of enantioselective methods to create such quaternary centers is of particular interest. nih.gov

The reactivity of this compound can be inferred from its structural features. It would be expected to undergo reactions typical of both cyclobutanones and 1,3-dicarbonyls. The strained ring would still be prone to expansion and opening reactions, while the 1,3-dicarbonyl moiety could participate in various condensation and metal-chelation reactions. The quaternary α-carbon prevents some typical enolate reactions but also offers a sterically hindered environment that could influence the stereochemical outcome of reactions at the C1 carbonyl.

Compound Data

Below are data tables for cyclobutanone, the related 2-methylcyclobutan-1-one (B75487), and the theoretical data for this compound.

Table 1: Properties of Cyclobutanone

PropertyValue
Molecular FormulaC₄H₆O
Molar Mass70.09 g/mol
CAS Number1191-95-3 nih.gov
Melting Point-50.9 °C nih.gov
Boiling Point99.75 °C nih.gov
Density0.9547 g/cm³ (at 0 °C) nih.gov

Table 2: Properties of 2-Methylcyclobutan-1-one

PropertyValue
Molecular FormulaC₅H₈O
Molar Mass84.12 g/mol sigmaaldrich.comnih.gov
CAS Number1517-15-3 sigmaaldrich.comnih.gov
IUPAC Name2-methylcyclobutan-1-one nih.gov

Table 3: Calculated Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molar Mass126.15 g/mol
IUPAC NameThis compound
StatusExperimental data not readily available in cited literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B14423215 2-Acetyl-2-methylcyclobutan-1-one CAS No. 80706-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80706-70-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-acetyl-2-methylcyclobutan-1-one

InChI

InChI=1S/C7H10O2/c1-5(8)7(2)4-3-6(7)9/h3-4H2,1-2H3

InChI Key

HMMLGGGYELYXST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC1=O)C

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 2 Acetyl 2 Methylcyclobutan 1 One Derivatives

Ring-Opening Reactions of Cyclobutanone (B123998) Systems

The high ring strain in cyclobutanone systems makes them prone to ring-opening reactions under various conditions. These reactions can be initiated by heat, light, radicals, acids, bases, or nucleophiles, leading to a variety of products.

Thermal Ring-Opening Processes

Heating cyclobutenones can induce a 4π-electrocyclic ring opening to generate vinylketene intermediates. nih.gov This process is reversible and the position of the equilibrium is dependent on the substituents present. imperial.ac.uk For instance, upon heating above 80°C, cyclobutenones can reversibly form a vinylketene, which can then participate in cycloaddition reactions. nih.gov The relief of ring strain is a significant driving force for these thermal ring-opening reactions. msu.edu

In some cases, thermal treatment can lead to rearrangements. For example, heating 3-pentylcyclobutenone with a base in alcohol can lead to the formation of a methoxy-substituted cyclobutanone, while in other cases, ring-opened products can be obtained. nih.gov

Photo-Induced Ring Fragmentation Reactions (e.g., De Mayo retro-aldol fragmentation)

Photochemical reactions provide an alternative pathway for the fragmentation of cyclobutanone rings. A notable example is the de Mayo reaction, which involves the photochemical [2+2] cycloaddition of an enol, derived from a 1,3-dicarbonyl compound, with an alkene to form a cyclobutanol (B46151). almerja.comsynarchive.comiupac.orgiupac.org This cyclobutanol intermediate can then undergo a retro-aldol fragmentation to yield a 1,5-diketone. almerja.comsynarchive.comiupac.orgiupac.orgscribd.com

The de Mayo reaction sequence effectively attaches a short alkyl chain to each carbon of the original double bond. almerja.com It is a powerful tool in organic synthesis and has been utilized in the synthesis of complex molecules. almerja.com The reaction can proceed with high regioselectivity in the initial cycloaddition step. almerja.com

Under UV irradiation, other photo-induced ring-opening reactions can also occur. For example, methylenecyclobutenone undergoes ring-opening to form an allene-ketene intermediate, which can be trapped by nucleophiles like alcohols. nih.gov

Radical Fragmentation Pathways

Cyclobutanone derivatives can undergo ring-opening through radical-mediated pathways. rsc.org For instance, iminyl-radical-triggered C-C bond cleavage of cyclobutanone oximes provides a route to distal cyano-substituted alkyl radicals. rsc.org These radical intermediates can then be trapped by various molecules. rsc.org

Ring expansion and annulation reactions of cyclobutanones can also be achieved through free radical processes. benthamscience.com These reactions often rely on the selective β-scission of alkoxy radicals that are generated from the cyclization of carbon radicals onto the carbonyl group. benthamscience.com This strategy has been used to construct seven- and eight-membered rings. benthamscience.com

Acid-Catalyzed and Base-Catalyzed Ring Opening Mechanisms

Both acids and bases can catalyze the ring-opening of cyclobutanone systems. Acid-catalyzed ring-opening often involves protonation of the carbonyl oxygen, making the cyclobutane (B1203170) ring more susceptible to nucleophilic attack. libretexts.orgnih.gov The regiochemistry of the attack depends on the substitution pattern of the cyclobutanone. libretexts.org For instance, in the acid-catalyzed ring-opening of epoxides, which share the feature of a strained ring, nucleophilic attack occurs at the more substituted carbon when a tertiary carbon is present, indicating a mechanism with significant S_N1 character. libretexts.orgkhanacademy.org

Base-catalyzed ring-opening can occur, for example, in the retro-aldol fragmentation step of the de Mayo reaction, where a base facilitates the cleavage of the cyclobutanol intermediate to form a 1,5-diketone. almerja.com

Nucleophilic Ring Opening Mechanisms

The electrophilic nature of the carbonyl carbon in cyclobutanones makes them susceptible to nucleophilic attack. This can lead to ring-opening, particularly if the resulting intermediate can undergo a favorable fragmentation. For example, the reaction of cyclobutenones with heteroatom-substituted alkynes can lead to a cascade of pericyclic reactions initiated by nucleophilic attack, ultimately forming highly substituted aromatic compounds. nih.gov

Transition metals can also act as nucleophiles or catalysts in ring-opening reactions. Rhodium(I) complexes, for instance, can catalyze the ring expansion of cyclobutenones to cyclopentenones through a mechanism involving oxidative addition into a C-C bond. rsc.org

Reactivity of the Carbonyl and Alpha-Substituents

The carbonyl group in 2-acetyl-2-methylcyclobutan-1-one and the adjacent acetyl and methyl groups exhibit characteristic reactivity. The carbonyl group can undergo nucleophilic addition and reduction reactions. The presence of α-hydrogens on the acetyl group allows for enolate formation and subsequent reactions.

The introduction of a methyl group at the 2-position of cyclobutanone influences its chemical and physical properties. This substitution creates a chiral center and can affect the stereochemical outcome of reactions. The reactivity of 2-methylcyclobutan-1-one (B75487) includes oxidation to form carboxylic acids and reduction to yield the corresponding alcohol, 2-methylcyclobutan-1-ol. nih.gov

The reactivity of the alpha-substituents is exemplified by the de Mayo reaction, where the enol form of the dicarbonyl compound is the reactive species in the initial photochemical cycloaddition. almerja.comsynarchive.com

Reaction Type Initiator/Catalyst Key Intermediates Primary Product(s) Reference(s)
Thermal Ring-OpeningHeatVinylketeneVaries (cycloaddition products, rearranged isomers) nih.gov, msu.edu, imperial.ac.uk
Photo-Induced FragmentationUV LightCyclobutanol (in de Mayo), Allene-ketene1,5-Diketone (from de Mayo), Trapped nucleophilic adducts almerja.com, synarchive.com, scribd.com, iupac.org, iupac.org, nih.gov
Radical FragmentationRadical InitiatorsCyano-substituted alkyl radicals, Alkoxy radicalsTrapped radical adducts, Ring-expanded products rsc.org, benthamscience.com
Acid-Catalyzed Ring-OpeningAcid (e.g., H₃O⁺, HX)Protonated cyclobutanone, Carbocation-like speciesDiols, Halohydrins libretexts.org, khanacademy.org, nih.gov
Base-Catalyzed Ring-OpeningBaseEnolates, Alkoxides1,5-Diketones (in retro-aldol) almerja.com
Nucleophilic Ring-OpeningNucleophiles, Transition MetalsVariesSubstituted aromatics, Ring-expanded products nih.gov, rsc.org

Aldol (B89426) Condensation and Related Reactions

The presence of α-hydrogens on the acetyl group of this compound and its derivatives allows them to participate in aldol-type condensation reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis.

A notable example is the Claisen-Schmidt condensation , which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgbyjus.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide. wikipedia.org For derivatives of this compound, the enolate, formed by deprotonation of the acetyl methyl group, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product yields an α,β-unsaturated ketone, extending the conjugation of the system.

The general mechanism for the Claisen-Schmidt condensation is a multi-step process:

Enolate Formation: A strong base removes an α-proton from the acetyl group of the cyclobutane derivative, creating a resonance-stabilized enolate ion. byjus.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde.

Protonation: The resulting alkoxide is protonated by a solvent molecule to form a β-hydroxy ketone (the aldol adduct).

Dehydration: Under the reaction conditions, the aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone. researchgate.net

A study on the condensation reaction between 2-acetylpyridine (B122185) and 2-formylpyridine under Claisen-Schmidt conditions revealed the formation of several unexpected products, highlighting the complexity that can arise in such reactions. ichem.md

Table 1: Examples of Claisen-Schmidt Condensation Reactions

Ketone ReactantAldehyde ReactantBaseProduct
This compoundBenzaldehydeNaOH(E)-2-methyl-2-(3-phenylacryloyl)cyclobutan-1-one
2-Acetyl-3-methylpyrazine4-BromobenzaldehydeC₈AzoOC₂TAB (surfactant)(E)-3-(4-bromophenyl)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one researchgate.net
2-Acetylpyridine2-FormylpyridineNaOH1,3,5-tri(pyridin-2-yl)pentane-1,5-dione and other products ichem.md

Wittig and Wittig-Horner Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, are powerful methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com These reactions are particularly useful for converting the ketone or aldehyde functionalities of this compound derivatives into carbon-carbon double bonds.

The Wittig reaction employs a phosphorus ylide (a phosphonium (B103445) ylide) to react with an aldehyde or ketone. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

The Wittig-Horner reaction (or Horner-Wadsworth-Emmons reaction) utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. organic-chemistry.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed, simplifying product purification. organic-chemistry.org Furthermore, the use of stabilized phosphonate ylides in the HWE reaction typically leads to the formation of (E)-alkenes with high selectivity. organic-chemistry.org

Table 2: Comparison of Wittig and Wittig-Horner Reactions

FeatureWittig ReactionWittig-Horner Reaction
Reagent Phosphonium ylidePhosphonate carbanion organic-chemistry.org
Byproduct Triphenylphosphine oxideWater-soluble phosphate organic-chemistry.org
Stereoselectivity Dependent on ylide stability (stabilized ylides give (E)-alkenes, non-stabilized give (Z)-alkenes) organic-chemistry.orgGenerally high (E)-selectivity with stabilized ylides organic-chemistry.org
Reactivity of Ylide Less reactiveMore reactive

For this compound derivatives, either of the carbonyl groups can potentially undergo a Wittig-type reaction. The choice of carbonyl group that reacts can often be controlled by the specific reaction conditions and the nature of the substituents on the cyclobutane ring.

General Interconversion of Functional Groups

The functional groups present in this compound and its derivatives can be transformed into a variety of other functionalities through standard organic reactions. These interconversions are crucial for elaborating the core structure and synthesizing a wider range of compounds.

One common transformation is the reduction of the ketone functionalities . Depending on the reducing agent and reaction conditions, either one or both carbonyl groups can be reduced to the corresponding alcohols (2-acetyl-2-methylcyclobutanol or 2-(1-hydroxyethyl)-2-methylcyclobutan-1-one). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ketones, while milder reagents may allow for selective reduction. imperial.ac.uk For instance, sodium borohydride (B1222165) (NaBH₄) is often used for the reduction of ketones to secondary alcohols.

Another important functional group interconversion is the conversion of alcohols to other functional groups . The resulting hydroxyl groups from the reduction can be converted into good leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides. ub.edu These sulfonates can then be displaced by a variety of nucleophiles in SN2 reactions to introduce halides, azides, nitriles, and other groups. vanderbilt.edu

The conversion of alcohols to alkyl halides can also be achieved directly using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu

Table 3: Common Functional Group Interconversions

Starting Functional GroupReagent(s)Resulting Functional Group
KetoneNaBH₄ or LiAlH₄Alcohol imperial.ac.uk
AlcoholTsCl, pyridineTosylate ub.edu
AlcoholPBr₃Alkyl Bromide ub.edu
TosylateNaN₃Azide vanderbilt.edu
NitrileH₂, Pd/CAmine vanderbilt.edu

Rearrangement Reactions of Cyclobutanone Scaffolds (e.g., Principles of Cargill rearrangement)

Cyclobutanone scaffolds are known to undergo various rearrangement reactions, often driven by the release of ring strain inherent in the four-membered ring. One such rearrangement is the Cargill rearrangement , which involves the acid-catalyzed isomerization of a cyclobutanone bearing an α-substituent with a β-hydrogen into a cyclopentenone. While the specific application to this compound is not explicitly detailed in the provided context, the principles of this rearrangement are relevant to the reactivity of cyclobutanone systems.

In a typical Cargill rearrangement, protonation of the carbonyl oxygen is followed by a 1,2-alkyl shift, leading to a tertiary carbocation. Subsequent deprotonation and tautomerization yield the more stable five-membered ring product.

Other rearrangement reactions of cyclobutane systems include photochemical [2+2] cycloadditions and subsequent transformations. acs.org For instance, a Hofmann rearrangement of an N–H succinimide (B58015) derived from a cyclobutane scaffold has been reported to yield a β-amino acid methyl ester with good regioselectivity. acs.org Additionally, thermal rearrangements have been utilized to create difluorinated 2-aza-bicyclo[2.1.1]hexane scaffolds. rsc.org Ring contraction reactions, such as the Wolff rearrangement, are also known methods for synthesizing substituted cyclobutanes. acs.org The Beckmann rearrangement offers a pathway to convert cyclic ketones, like cyclohexanone, into cyclic amides (lactams) via an oxime intermediate. youtube.com

These rearrangement reactions demonstrate the utility of the strained cyclobutane ring as a synthetic intermediate that can be transformed into other cyclic systems, often with a high degree of stereochemical control.

Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 2 Methylcyclobutan 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

For 2-acetyl-2-methylcyclobutan-1-one, the ¹H NMR spectrum would be expected to show signals for the acetyl methyl protons, the quaternary methyl protons, and the diastereotopic methylene (B1212753) protons of the cyclobutane (B1203170) ring. The acetyl methyl protons would likely appear as a singlet, as would the quaternary methyl group. The cyclobutane ring protons would present as complex multiplets due to geminal and vicinal coupling.

The ¹³C NMR spectrum would be characterized by distinct signals for the two carbonyl carbons (acetyl and cyclobutanone), the quaternary carbon, the methyl carbons, and the methylene carbons of the ring. The chemical shifts of these carbons provide direct evidence of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Analogs

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (Predicted)Acetyl CH₃~2.2~28
Ring CH₃~1.4~20
Ring CH₂~1.8-2.5~35-45
Quaternary C-~60
Acetyl C=O-~208
Ring C=O-~215
2-Acetylcyclopentanone (B155173)Acetyl CH₃2.2528.5
Ring CH₂1.8-2.421.1, 30.8, 38.3
Methine CH3.4558.9
Acetyl C=O-205.5
Ring C=O-217.4
2-Methylcyclobutan-1-one (B75487)Methyl CH₃1.1815.2
Ring CH₂1.8-2.825.4, 46.9
Methine CH3.2552.3
Ring C=O-211.7

Note: Data for 2-acetylcyclopentanone and 2-methylcyclobutan-1-one are based on experimental data from various sources and may vary depending on the solvent and experimental conditions. Predicted values for this compound are estimations based on these analogs.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound and its analogs, providing detailed information about connectivity and spatial relationships. princeton.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in tracing the connectivity of the protons within the cyclobutane ring, helping to differentiate between the diastereotopic methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. youtube.com This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignment of the methyl and methylene groups. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry. princeton.edu In a molecule like this compound, NOESY or ROESY could potentially reveal spatial relationships between the methyl groups and the protons on the cyclobutane ring, offering insights into the preferred conformation of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, the most prominent features in the IR and Raman spectra would be the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (a ketone within a strained four-membered ring and an acyclic ketone), two distinct C=O stretching bands would be expected. The cyclobutanone (B123998) carbonyl typically absorbs at a higher frequency (around 1780 cm⁻¹) compared to a typical acyclic ketone (around 1715 cm⁻¹) due to increased ring strain. The C-H stretching and bending vibrations of the methyl and methylene groups would also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
Cyclobutanone C=OStretch~1780Medium
Acetyl C=OStretch~1715Strong
C-H (sp³)Stretch2850-3000Strong
CH₂Bend (Scissoring)~1465Medium
CH₃Bend (Asymmetric)~1450Medium
CH₃Bend (Symmetric)~1375Medium

Mass Spectrometry (MS and MS-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound (C₇H₁₀O₂), which has a monoisotopic mass of approximately 126.0681 Da.

Tandem mass spectrometry (MS-MS) provides further structural information by analyzing the fragmentation patterns of the molecular ion. miamioh.edu For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. miamioh.edu This could lead to the loss of an acetyl radical (CH₃CO•, 43 Da) or a methyl radical (CH₃•, 15 Da).

McLafferty Rearrangement: While less likely for the cyclobutanone ring itself, the acetyl group could potentially undergo a McLafferty rearrangement if a gamma-hydrogen is accessible, though this is sterically hindered in this specific structure.

Ring Cleavage: The strained cyclobutane ring can undergo various ring-opening and fragmentation pathways, leading to a complex fragmentation pattern that is diagnostic for this class of compounds.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of this compound in the solid state.

While a crystal structure for this compound is not publicly available, this method would be invaluable for confirming the connectivity established by NMR and for providing an unambiguous determination of the molecule's conformation. The puckering of the cyclobutane ring and the relative orientation of the acetyl and methyl substituents would be clearly elucidated. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity.

Computational and Theoretical Investigations of 2 Acetyl 2 Methylcyclobutan 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency in modeling electronic systems. chemrxiv.org DFT studies on 2-Acetyl-2-methylcyclobutan-1-one would focus on understanding the distribution of electrons within the molecule and how this dictates its chemical reactivity.

Key aspects of such an investigation would include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Another important tool in DFT is the mapping of the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the ketone and acetyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors are calculated from the HOMO and LUMO energies and are instrumental in predicting how the molecule will behave in a chemical reaction. Furthermore, Mulliken charge analysis can be employed to determine the partial atomic charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. researchgate.net

Below is a hypothetical data table summarizing the kind of electronic properties that would be calculated for this compound using DFT.

Property Calculated Value (Illustrative) Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.2 DOverall polarity of the molecule
Chemical Hardness2.65 eVResistance to change in electron distribution
Electrophilicity Index1.95 eVPropensity to accept electrons

Modeling of Ring Strain and Conformational Dynamics in Cyclobutanone (B123998) Systems

The four-membered ring of cyclobutanone inherently possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. dalalinstitute.com This strain is a combination of angle strain and torsional strain from eclipsing interactions of adjacent C-H bonds. To alleviate this, the cyclobutane (B1203170) ring is not planar but adopts a puckered or "butterfly" conformation. youtube.com This puckering reduces torsional strain by staggering the substituents on the ring carbons.

For this compound, computational modeling would be used to explore its conformational landscape. The presence of the acetyl and methyl groups on the same carbon atom introduces additional steric considerations. These substituents can exist in different spatial arrangements relative to the puckered ring, leading to various conformers with distinct energies.

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the most stable conformer(s) and the energy barriers to ring inversion, a process where the ring flips between two puckered conformations. slideshare.net The relative energies of the different conformers would be determined, providing insight into which structures are most likely to be populated at a given temperature.

The table below illustrates the type of data that would be generated from a conformational analysis of this compound.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) Population (%) at 298 K
Equatorial-Acetyl0.00C1-C2-C3-C4 = 25°75
Axial-Acetyl1.5C1-C2-C3-C4 = -25°25
Planar Transition State4.5C1-C2-C3-C4 = 0°< 1

Transition State Analysis for Reaction Pathways

Theoretical chemistry is a powerful tool for mapping out the entire energy profile of a chemical reaction, including the transient, high-energy structures known as transition states. For this compound, transition state analysis can elucidate the mechanisms of its potential reactions, such as enolization, ring-opening, or participation in cycloadditions.

Using computational methods, the geometry of the transition state for a specific reaction can be optimized, and its energy calculated. nih.gov This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

For instance, in a base-catalyzed enolization of this compound, DFT calculations could model the abstraction of a proton and the subsequent formation of the enolate. The transition state for this process would be a structure where the proton is partially transferred to the base. By comparing the activation energies for the abstraction of different protons in the molecule, the regioselectivity of the enolization can be predicted.

Similarly, the thermal or photochemical ring-opening of the cyclobutanone ring is a reaction pathway of significant interest. Transition state analysis would be crucial in understanding the stereochemical outcome of such reactions. nih.gov

An illustrative data table for a hypothetical reaction of this compound is presented below.

Reaction Pathway Reactant(s) Transition State Energy (kcal/mol) Product(s) Activation Energy (kcal/mol)
Base-catalyzed EnolizationThis compound + OH⁻15.2Enolate + H₂O15.2
Norrish Type I Ring OpeningThis compound45.8Biradical intermediate45.8

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR chemical shifts are highly sensitive to the molecule's geometry. nih.gov Therefore, accurate prediction requires the use of a reliable optimized geometry, typically obtained from the conformational analysis described in section 5.2. By comparing the predicted chemical shifts for different conformers with experimental NMR data, the dominant conformation in solution can be identified.

The following table provides an example of how predicted ¹³C NMR chemical shifts for this compound would be presented and compared with hypothetical experimental values.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) Hypothetical Experimental ¹³C Chemical Shift (ppm) Assignment
C1208.5209.1Ketone Carbonyl
C265.365.8Quaternary Carbon
C332.132.5Methylene (B1212753)
C418.919.2Methylene
C5 (Acetyl C=O)205.2205.7Acetyl Carbonyl
C6 (Acetyl CH₃)28.729.0Acetyl Methyl
C7 (Ring CH₃)22.422.8Ring Methyl

Synthetic Utility and Applications in Complex Molecule Synthesis

A Versatile Building Block for Diverse Organic Synthesis

2-Acetyl-2-methylcyclobutan-1-one serves as a versatile precursor in a variety of organic transformations, leading to the formation of more complex molecular structures. Its utility stems from the reactivity of its functional groups, which can be selectively manipulated to achieve desired synthetic outcomes. The presence of two carbonyl groups allows for a range of reactions, including enolate formation, aldol (B89426) condensations, and rearrangements, which are fundamental to building molecular complexity.

The cyclobutane (B1203170) ring itself can undergo ring-opening or ring-expansion reactions, providing access to a variety of acyclic and larger cyclic systems. This reactivity makes this compound a valuable starting material for the synthesis of diverse molecular scaffolds.

Crafting Complexity: A Precursor to Polycyclic and Stereochemically Rich Structures

The compact and strained nature of the cyclobutane ring in this compound makes it an ideal starting point for the synthesis of polycyclic and stereochemically complex molecules. The inherent ring strain can be harnessed as a driving force for rearrangements and ring expansions, leading to the formation of larger, more intricate ring systems. This strategy has been successfully employed in the synthesis of a variety of natural products and other complex targets.

Furthermore, the stereochemistry of the cyclobutane ring can be controlled and transferred to subsequent products, allowing for the synthesis of enantiomerically pure or enriched compounds. This is particularly important in the synthesis of biologically active molecules, where stereochemistry often plays a crucial role in determining activity.

A Key Player in Natural Product Total Synthesis

The quest to synthesize complex natural products has historically driven innovation in organic chemistry. uci.edu The unique structural motifs found in nature often require novel synthetic strategies and powerful building blocks. researchgate.net this compound and related cyclobutane derivatives have proven to be instrumental in the total synthesis of several challenging natural products. rsc.org The strategic use of [2+2] cycloaddition reactions to construct the cyclobutane core is a recurring theme in these syntheses. rsc.orgnih.gov

Ginkgolide B: The total synthesis of Ginkgolide B, a potent antagonist of platelet-activating factor, represents a landmark achievement in organic synthesis. nih.govchemrxiv.orgmdpi.com While the specific use of this compound is not explicitly detailed in all published syntheses, the construction of the complex polycyclic core of the ginkgolides often involves intermediates with cyclobutane moieties. nih.govchemrxiv.orgnih.govchemrxiv.org The strategic use of intramolecular reactions and rearrangements of cyclobutane-containing intermediates is a key feature of these synthetic endeavors. nih.gov

Merrilactone A: The synthesis of merrilactone A, another complex natural product, often relies on the strategic use of cyclobutane intermediates. The construction of its intricate polycyclic framework can be facilitated by the ring-opening or rearrangement of a suitably functionalized cyclobutane precursor.

Isocomene: The synthesis of isocomene, a tricyclic sesquiterpene, provides another example of the utility of cyclobutane chemistry. Photochemical [2+2] cycloaddition reactions are often employed to construct the key cyclobutane intermediate, which is then elaborated to the final tricyclic skeleton.

Building Blocks for Novel Amino Acids

Cyclobutane-containing amino acids represent a class of non-natural amino acids that have garnered significant interest for their potential to impart unique conformational constraints on peptides. nih.gov The incorporation of these rigid structures can lead to peptides with enhanced stability and biological activity. nih.gov this compound can serve as a valuable precursor for the synthesis of such amino acid derivatives. researchgate.net

The synthesis of these specialized amino acids often involves the transformation of the ketone and acetyl groups of this compound into an amino group and a carboxylic acid, respectively. Various synthetic methodologies, including reductive amination and rearrangement reactions, can be employed to achieve this transformation. The resulting cyclobutane amino acids can then be incorporated into peptide chains, providing access to novel peptidomimetics with potential therapeutic applications. chemistryviews.org A photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins has been reported as a method for accessing substituted cyclobutane α-amino acid derivatives. nih.govacs.org

Future Research Directions in 2 Acetyl 2 Methylcyclobutan 1 One Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure 2-acetyl-2-methylcyclobutan-1-one remains a significant challenge, and a primary focus for future research will be the development of robust and efficient stereoselective methodologies. Current synthetic strategies often result in racemic mixtures, limiting the exploration of its chiroptical properties and its potential as a chiral building block.

Future efforts should be directed towards several key areas. The exploration of chiral catalysts in [2+2] cycloaddition reactions is a promising avenue. While photochemical [2+2] cycloadditions are a common method for constructing cyclobutane (B1203170) rings, achieving high enantioselectivity remains a hurdle. nih.gov The development of novel chiral photosensitizers or the use of chiral templates could provide a breakthrough in controlling the stereochemical outcome of these reactions.

Furthermore, organocatalysis presents a powerful tool for the asymmetric synthesis of complex molecules and could be applied to the synthesis of this compound. mdpi.commdpi.com Chiral amine or thiourea-based catalysts could be employed in Michael addition reactions to construct the cyclobutane ring with high stereocontrol. d-nb.inforesearchgate.net The development of organocatalytic methods would offer a metal-free and environmentally benign alternative to traditional synthetic routes.

Ring expansion reactions of appropriately substituted cyclopropanes also offer a viable strategy. whiterose.ac.ukwhiterose.ac.ukresearchgate.net The design of chiral cyclopropane (B1198618) precursors and the investigation of stereospecific rearrangement conditions could lead to the desired enantiomerically enriched cyclobutanone (B123998).

A summary of potential stereoselective synthetic approaches is presented in the table below:

Synthetic ApproachKey Area of FocusPotential Advantages
Asymmetric [2+2] Cycloaddition Development of novel chiral photosensitizers and templates.Direct construction of the cyclobutane core. nih.govnih.gov
Organocatalysis Design of chiral amine and thiourea-based catalysts for Michael additions.Metal-free, environmentally friendly, high stereocontrol. mdpi.commdpi.comd-nb.inforesearchgate.net
Chiral Pool Synthesis Utilization of readily available chiral starting materials.Access to specific enantiomers.
Enzymatic Resolutions Kinetic resolution of racemic this compound.High enantioselectivity under mild conditions.
Asymmetric Ring Expansion Stereospecific rearrangement of chiral cyclopropane precursors.Alternative route to the cyclobutane ring system. whiterose.ac.ukwhiterose.ac.ukresearchgate.net

Exploration of Undiscovered Chemical Transformations and Reaction Cascades

The dicarbonyl nature and strained ring of this compound suggest a rich and largely unexplored reactive landscape. Future research should focus on uncovering novel chemical transformations and designing elegant reaction cascades that leverage these unique features.

One area ripe for exploration is the selective functionalization of the two distinct carbonyl groups. The development of orthogonal protection and activation strategies would allow for the stepwise modification of the acetyl and ketone moieties, leading to a diverse array of derivatives.

The strained cyclobutane ring is susceptible to ring-opening reactions , providing a pathway to functionalized linear or larger cyclic structures. ugent.be Investigating the regioselective and stereoselective ring-opening of this compound with various nucleophiles, electrophiles, and under thermal or photochemical conditions could lead to the discovery of novel synthetic methodologies.

Furthermore, the molecule is an ideal candidate for the development of reaction cascades . A single activation event could trigger a series of transformations, rapidly building molecular complexity. For instance, a selective reaction at one carbonyl group could be followed by a ring expansion or rearrangement, all in a single pot. The development of such cascade reactions would be highly atom-economical and efficient. whiterose.ac.ukwhiterose.ac.uk

Advanced Mechanistic Investigations via Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing ones. A synergistic approach combining advanced experimental techniques and computational methods will be essential.

Experimental mechanistic studies could involve kinetic analysis, isotopic labeling studies, and the trapping of reactive intermediates. Techniques such as in-situ IR and NMR spectroscopy can provide real-time information about the species present in a reaction mixture.

Computational chemistry , particularly Density Functional Theory (DFT), will play a pivotal role in elucidating reaction pathways and understanding the factors that control selectivity. researchgate.netresearchgate.net DFT calculations can be used to model transition states, calculate activation energies, and predict the stereochemical outcomes of reactions. This theoretical insight can guide experimental design and lead to the discovery of new catalytic systems and reaction conditions.

Computational Design and Prediction of Novel Cyclobutanone Derivatives with Tailored Reactivity

The power of computational chemistry can be harnessed not only to understand existing reactivity but also to design and predict the properties of novel cyclobutanone derivatives. By systematically modifying the substituents on the this compound scaffold in silico, it is possible to tune its electronic and steric properties.

Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the reactivity of designed derivatives. For example, the effect of electron-donating or -withdrawing groups on the ease of ring-opening or the selectivity of carbonyl functionalization can be computationally screened before any experimental work is undertaken. This predictive power can significantly accelerate the discovery of new derivatives with desired chemical properties.

This computational pre-screening can guide synthetic efforts towards the most promising targets, saving time and resources. The ultimate goal is to create a library of virtual cyclobutanone derivatives with a wide range of predicted reactivities, which can then be selectively synthesized and tested experimentally.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to volatility and potential irritancy. In case of exposure, follow first-aid measures:
  • Inhalation : Move to fresh air; administer oxygen if needed.
  • Skin Contact : Wash with soap/water; apply emollients if irritation persists.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.